N-prop-2-enyl-7H-purin-6-amine;hydrobromide
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Overview
Description
N-prop-2-enyl-7H-purin-6-amine;hydrobromide: is a chemical compound belonging to the class of purine analogs. It is recognized for its unique chemical structure and biological activity, making it valuable in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-prop-2-enyl-7H-purin-6-amine;hydrobromide typically involves the alkylation of 7H-purin-6-amine with prop-2-enyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-prop-2-enyl-7H-purin-6-amine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar aprotic solvents like acetonitrile (CH3CN).
Major Products Formed
Oxidation: Formation of N-prop-2-enyl-7H-purin-6-amine oxide.
Reduction: Formation of N-prop-2-enyl-7H-purin-6-amine.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
N-prop-2-enyl-7H-purin-6-amine;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-prop-2-enyl-7H-purin-6-amine;hydrobromide involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can intercalate into nucleic acids, disrupting their structure and function, which is particularly relevant in its potential antiviral and anticancer activities.
Comparison with Similar Compounds
N-prop-2-enyl-7H-purin-6-amine;hydrobromide can be compared with other purine analogs, such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Mercaptopurine: A purine analog used as a chemotherapy agent.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other purine analogs.
Biological Activity
N-prop-2-enyl-7H-purin-6-amine;hydrobromide is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This compound is primarily studied for its interactions with enzymes and nucleic acids, as well as its potential therapeutic applications in antiviral and anticancer treatments.
Chemical Structure and Synthesis
The compound is synthesized through the alkylation of 7H-purin-6-amine with prop-2-enyl bromide, typically using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the reaction. This method allows for the creation of high-purity compounds suitable for biological testing.
This compound exhibits its biological activity primarily through two mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, which alters their functionality. This property makes it a candidate for developing enzyme inhibitors that could be useful in treating various diseases.
- Nucleic Acid Interaction : It has been shown to intercalate into nucleic acids, disrupting their structure and function. This mechanism is particularly relevant in the context of antiviral and anticancer activities, as it may hinder viral replication or cancer cell proliferation.
Antiviral Properties
Research indicates that this compound may possess antiviral properties, particularly against hepatitis B and C viruses. Its action involves activating Toll-like receptors (TLRs), which play a crucial role in the immune response to viral infections. For instance, compounds that act as TLR agonists have shown promise in enhancing immune responses against chronic viral infections .
Anticancer Potential
The compound's ability to intercalate DNA suggests potential applications in cancer therapy. By disrupting the replication of cancer cells, it may contribute to inhibiting tumor growth. Studies have indicated that similar purine analogs can exhibit cytotoxic effects on various cancer cell lines, thus warranting further investigation into this compound's efficacy .
Comparative Analysis with Similar Compounds
A comparison with other purine derivatives highlights the unique properties of this compound:
Compound | Mechanism of Action | Therapeutic Use |
---|---|---|
This compound | Enzyme inhibition, nucleic acid intercalation | Antiviral, anticancer |
6-Mercaptopurine | Inhibition of purine metabolism | Chemotherapy for leukemia |
Adenine | Natural nucleobase | Building block for nucleotides |
This table illustrates how this compound may offer distinct advantages due to its dual mechanism of action compared to other purines.
Case Studies and Research Findings
Several studies have explored the biological activity of purine derivatives similar to this compound:
- Antiviral Efficacy : A study demonstrated that TLR7 agonists could induce significant immune responses in patients with chronic hepatitis B, suggesting that compounds like N-prop-2-enyl derivatives might enhance therapeutic outcomes when used alongside existing antiviral therapies .
- Cytotoxicity Against Cancer Cells : Research involving purine analogs showed promising results in inhibiting growth in various cancer cell lines, indicating potential pathways through which N-prop-2-enyl derivatives could exert similar effects .
- Enzyme Interaction Studies : Investigations into enzyme kinetics revealed that certain structural modifications in purine derivatives could enhance their inhibitory activity against specific enzymes involved in nucleotide metabolism, pointing towards a promising avenue for drug development .
Properties
IUPAC Name |
N-prop-2-enyl-7H-purin-6-amine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.BrH/c1-2-3-9-7-6-8(11-4-10-6)13-5-12-7;/h2,4-5H,1,3H2,(H2,9,10,11,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMSOBOCCXUHQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=NC2=C1NC=N2.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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